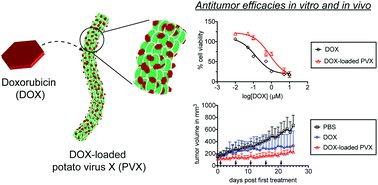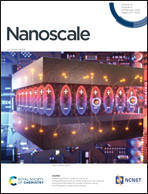Potato virus X, a filamentous plant viral nanoparticle for doxorubicin delivery in cancer therapy
Nanoscale Pub Date: 2017-01-19 DOI: 10.1039/C6NR09099K
Abstract
Plant viral nanoparticles (VNPs) are a novel class of nanocarriers with implications for drug delivery in cancer therapy. VNPs are characterized by their highly symmetrical nanoscale structures. Furthermore, plant VNPs are biocompatible, biodegradable, and non-infectious in mammals. VNPs provide a proteinaceous platform technology that can be readily engineered to carry contrast agents and therapies using chemical and genetic modifications. Of particular interest are high aspect ratio, elongated filaments such as the ones formed by potato virus X (PVX, measuring 515 × 13 nm). PVX has demonstrated enhanced tumor homing and penetration properties compared to spherical counterparts. Here, we sought to investigate the potential of PVX as a drug carrier delivering doxorubicin (DOX), a commonly used cancer chemotherapy. We synthesized therapeutic PVX nanoparticles using a simple in-solution mixing protocol; after 5 days of mixing of DOX and PVX and ultra-centrifugal purification, ∼1000 DOX per PVX were stably associated with the carrier, most likely based on hydrophobic interaction. Efficacy and drug activity of PVX–DOX were confirmed using a panel of cancer cell lines including ovarian cancer, breast cancer, and cervical cancer. Lastly, we demonstrated treatment of athymic mice bearing human MDA-MB-231 breast cancer xenografts: PVX–DOX treatment resulted in reduced tumor growth in this model. Our results open the door for further development of PVX and other high aspect ratio plant VNPs for applications in cancer therapy.

Recommended Literature
- [1] Large and tunable negative thermal expansion induced by a synergistic effect in M2II[MIV(CN)8] Prussian blue analogues
- [2] Back cover
- [3] Thymus pulegioides L. as a rich source of antioxidant, anti-proliferative and neuroprotective phenolic compounds†
- [4] A near-infrared light-responsive nanocomposite for photothermal release of H2S and suppression of cell viability†
- [5] [28]Hexaphyrin derivatives for anion recognition in organic and aqueous media†
- [6] Dynamics and rheology of vesicles under confined Poiseuille flow
- [7] Organisation of large collections of chemical structures for computer searching
- [8] A toner-mediated lithographic technology for rapid prototyping of glass microchannels†
- [9] Pd-around-CeO2−x hybrid nanostructure catalyst: three-phase-transfer synthesis, electrocatalytic properties and dual promoting mechanism†
- [10] Reports of meetings

Journal Name:Nanoscale
Research Products
-
CAS no.: 19689-58-8
-
CAS no.: 150637-60-8









